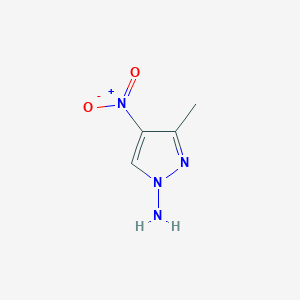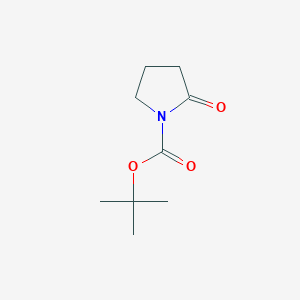![molecular formula C13H14N2 B125080 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile CAS No. 120512-37-0](/img/structure/B125080.png)
2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile is a chemical compound . It is used for scientific exploration and has unique properties that make it versatile in diverse research areas.
Synthesis Analysis
The synthesis of similar compounds involves the use of cyanomethyl salts of pyridine and analogous isoquinolines . A technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Chemical Reactions Analysis
Cyanomethyl pyridinium and isoquinolinium salts are versatile chemical reagents for the synthesis of annulated heterocycles . They have been used in synthesizing various heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Quantum Mechanical Studies and Biological Applications : A study by Al-Otaibi et al. (2020) examined derivatives of anastrozole, including a compound similar to 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile. They investigated their structural, optical, and biological properties using quantum mechanical methods. The study suggests potential uses of these compounds as photo-sensitizers in dye-sensitized solar cells and for their interactions with biological targets like cytochrome P450 inhibitors.
Stability in Pharmaceutical Compounds : Wells-Knecht and Dunn (2019) characterized a stable product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile), a compound used to study radical-mediated degradation of pharmaceuticals. Their research, outlined in the Journal of Pharmaceutical Sciences, highlights the utility of such compounds in understanding the oxidative environment during pharmaceutical degradation.
Synthesis and Characterization of Derivatives : The work of Sedlák et al. (2005) focuses on the synthesis of new derivatives from a compound structurally similar to 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile. Their research in the Journal of Heterocyclic Chemistry contributes to the understanding of the chemical reactions and properties of these derivatives.
Reaction Studies : TamagakiSeizo et al. (1976) in Chemistry Letters explored the reactions of dibenzylselenonium derivatives with triphenylphosphine, producing compounds including 2-benzyl-2-cyano-3-phenylpropanenitrile. This research aids in understanding the chemical behavior of these nitrile compounds.
Zukünftige Richtungen
The use of cyanomethyl salts and similar compounds in the synthesis of heterocyclic compounds is a promising area of research . Future perspectives include elucidating the mechanism of regioselectivity and further molecular modifications of regioselective nitrilases integrating within silico technology for industrial applications .
Eigenschaften
IUPAC Name |
2-[3-(cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-6-11(4-5-14)8-12(7-10)13(2,3)9-15/h6-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDBNOAEHWGCOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590900 |
Source


|
| Record name | 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
CAS RN |
120512-37-0 |
Source


|
| Record name | α1,α1,5-Trimethyl-1,3-benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120512-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)







![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)

![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)
